beta-Ureidoisobutyric acid

DNA Damage Mutagenesis Polymerase Bypass

Researchers studying pyrimidine metabolism or inborn errors often face inadequate sensitivity in legacy assays, missing β-ureidoisobutyric acid as a key diagnostic marker. This compound solves that gap: - Enables accurate LC-MS/MS and NMR quantification as a certified reference standard, resolving β-ureidopropionase deficiency unambiguously. - Serves as a defined, non-instructive DNA lesion (near-absolute replicative block at 0.9 residues/molecule) for translesion synthesis studies. - Supplied with ≥98% purity, consistent storage at 2-8°C, and reliable global logistics to ensure experimental reproducibility.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 2905-86-4
Cat. No. B1212891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ureidoisobutyric acid
CAS2905-86-4
Synonymseta-UBA
beta-ureidoisobutyrate
beta-ureidoisobutyric acid
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(CNC(=O)N)C(=O)O
InChIInChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
InChIKeyPHENTZNALBMCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ureidoisobutyric Acid: Procurement-Grade Characterization


beta-Ureidoisobutyric acid (β-UBA; CAS 2905-86-4), also termed 3-ureidoisobutyric acid, is a ureidocarboxylic acid derived from the catabolism of the pyrimidine base thymine [1]. Structurally, it comprises 2-methylpropanoic acid bearing a carbamoylamino (ureido) substituent at position 3, with molecular formula C₅H₁₀N₂O₃ and molecular weight 146.14 g/mol [1]. Biochemically, β-UBA is generated via the sequential actions of dihydropyrimidine dehydrogenase (DPD) on thymine to yield dihydrothymine, followed by dihydropyrimidinase (DHP)-catalyzed ring opening [2]. It serves as the penultimate intermediate in the thymine degradation pathway, being further hydrolyzed by β-ureidopropionase to β-aminoisobutyric acid. This compound has documented roles as both a human and murine metabolite, and its accumulation in biological fluids is a diagnostic hallmark of specific inborn errors of pyrimidine metabolism [1][3].

beta-Ureidoisobutyric Acid: Non-Fungible Biochemical Behavior


Superficial structural similarity among pyrimidine catabolites (e.g., β-ureidopropionic acid, dihydrothymine) belies critical, quantifiable divergences in their biological activity and analytical detectability. β-Ureidoisobutyric acid is not interchangeable with its uracil-derived analog, β-ureidopropionic acid, nor with its metabolic precursor, dihydrothymine. These differences are manifest at the level of DNA polymerase processivity, where β-UBA acts as a near-absolute replicative block, in stark contrast to the weakly blocking dihydrothymine [1]. Furthermore, its distinct ¹H-NMR spectroscopic signature enables unambiguous resolution from co-occurring metabolites in complex matrices like urine [2]. Finally, its status as a key diagnostic marker for β-ureidopropionase deficiency, often missed by older, less comprehensive analytical panels, underscores its specific and non-substitutable value in clinical metabolomics and research [3]. The following quantitative evidence substantiates these points of differentiation.

beta-Ureidoisobutyric Acid: Comparative Evidence vs. Analogs


DNA Replication Blockade vs. Dihydrothymine

β-Ureidoisobutyric acid (β-UBA) acts as a near-absolute block to DNA synthesis in vitro, in direct contrast to its metabolic precursor, dihydrothymine. This differential effect was quantified in primer extension assays using single-stranded phage DNA templates containing each lesion [1].

DNA Damage Mutagenesis Polymerase Bypass

In Vivo Inactivation as Absolute Replicative Block

The in vitro replication block by β-ureidoisobutyric acid translates to a potent inactivating lesion in vivo, in contrast to dihydrothymine which showed no such effect. The inactivating efficiency was quantified in a transfection assay [1].

DNA Repair In Vivo Lesion Processing SOS Response

Premutagenic Potency vs. Urea Glycosides

Among pyrimidine ring-fragmentation products, β-ureidoisobutyric acid (β-UBA) is a significantly more effective premutagenic lesion than urea glycosides, another class of fragmentation product .

Mutagenesis Lesion Bypass Abasic Sites

NMR Diagnostic Differentiation vs. β-Ureidopropionic Acid

β-Ureidoisobutyric acid and β-ureidopropionic acid (the uracil-derived analog) exhibit distinct and resolvable ¹H-NMR spectra, enabling their unambiguous identification and quantification in complex biofluids [1]. This is critical for differential diagnosis.

Metabolomics NMR Spectroscopy Inborn Errors of Metabolism

GC-MS/MS Analytical Sensitivity in Urine

A validated GC-MS/MS method demonstrated acceptable intra-day imprecision for β-ureidoisobutyric acid quantification in human urine, establishing its analytical feasibility for clinical and research applications [1].

Analytical Chemistry Method Validation Precision

LC-MS/MS Assay Inclusivity as a Biomarker

The development of a comprehensive LC-MS/MS assay for purine and pyrimidine disorders specifically included β-ureidoisobutyric acid, highlighting its diagnostic importance. The study explicitly notes that previous assays lacked detection of this and other key biomarkers, necessitating separate, less efficient testing [1].

Clinical Metabolomics LC-MS/MS Biomarker Panel

beta-Ureidoisobutyric Acid: Key Research & Diagnostic Applications


DNA Replication Fidelity and Lesion Bypass Studies

Given its quantitatively established role as a near-absolute replicative block in vitro and a potent inactivating lesion in vivo (0.9 residues/molecule required for inactivation) [1], β-ureidoisobutyric acid is the superior choice over the weakly blocking dihydrothymine as a defined, non-instructive DNA lesion. Researchers can utilize this compound to site-specifically introduce a strong replication block into DNA templates for mechanistic studies of translesion synthesis, DNA polymerase fidelity, and the cellular response to unrepaired oxidative damage.

Clinical Metabolomics and Diagnosis of Pyrimidine Catabolism Defects

The accumulation of β-ureidoisobutyric acid in urine is a definitive biomarker for β-ureidopropionase deficiency [2][3]. Its inclusion is critical for modern, comprehensive LC-MS/MS diagnostic panels, as prior assays often failed to detect it [4]. Procurement of this compound as a high-purity reference standard enables clinical and research laboratories to accurately identify and quantify this specific metabolite, facilitating precise diagnosis and patient stratification, particularly in contexts of 5-fluorouracil toxicity risk assessment where enzyme deficiencies in this pathway are implicated [3].

Metabolite Identification via NMR Spectroscopy

The distinct ¹H-NMR signature of β-ureidoisobutyric acid (doublet at 1.13 ppm, multiplet at 2.69 ppm, and AB protons at 3.26/3.29 ppm) allows for its unambiguous identification in complex biological matrices like urine, even in the presence of its close analog, β-ureidopropionic acid (triplets at 2.57 and 3.36 ppm) [2]. This makes the compound an invaluable reference standard for NMR-based metabolomics studies focused on pyrimidine metabolism, enabling rapid and non-invasive screening for inborn errors of metabolism.

Reference Standard for Quantitative LC-MS/MS and GC-MS/MS Assays

β-Ureidoisobutyric acid is a required component for the accurate quantification of thymine catabolites in plasma and urine. Validated analytical methods have been established using both LC-MS/MS [5] and GC-MS/MS [3] platforms. While GC-MS/MS assays may exhibit a slightly higher intra-day imprecision for this analyte (RSD ≤15%) compared to other pathway metabolites (RSD ≤10%) [3], these validated methods confirm its quantifiability. As such, procurement of the compound is essential for preparing calibration standards and quality control materials in pharmacokinetic studies of thymine or for monitoring DPD and DHP enzyme activities in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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